molecular formula C19H20N4O3 B14981810 5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B14981810
M. Wt: 352.4 g/mol
InChI Key: SNPJSYDONHXSOZ-VMPITWQZSA-N
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Description

5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of piperazine, oxazole, and methoxyphenyl groups, which contribute to its diverse chemical behavior and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps may include:

    Formation of the Piperazine Derivative: This involves the acetylation of piperazine to form 4-acetylpiperazine.

    Synthesis of the Oxazole Ring: The oxazole ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The methoxyphenyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-ACETYLPIPERAZIN-1-YL)BENZOIC ACID: Shares the piperazine and acetyl groups but differs in the aromatic ring structure.

    5-(4-ACETYLPIPERAZIN-1-YL)PENTANOIC ACID: Similar piperazine derivative with a different carbon chain length.

Uniqueness

5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H20N4O3/c1-14(24)22-9-11-23(12-10-22)19-17(13-20)21-18(26-19)8-5-15-3-6-16(25-2)7-4-15/h3-8H,9-12H2,1-2H3/b8-5+

InChI Key

SNPJSYDONHXSOZ-VMPITWQZSA-N

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)OC)C#N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(N=C(O2)C=CC3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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